3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline
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Overview
Description
3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is a chemical compound that features a substituted aniline structure with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment to Aniline: The imidazole moiety is then attached to the aniline ring through a nucleophilic substitution reaction, where the methoxy group acts as a leaving group, facilitating the attachment of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Nickel or other transition metal catalysts.
Solvents: Polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Temperature and Pressure: Controlled temperature and pressure conditions to optimize the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline involves its interaction with molecular targets such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites in enzymes, inhibiting their activity. The compound may also interact with receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Used in the preparation of pharmaceuticals for leukemia treatment.
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Used in the preparation of cytokine modulators.
Uniqueness
3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in pharmaceuticals and materials science.
Properties
CAS No. |
793646-28-3 |
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Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-methyl-4-[(1-methylimidazol-2-yl)methoxy]aniline |
InChI |
InChI=1S/C12H15N3O/c1-9-7-10(13)3-4-11(9)16-8-12-14-5-6-15(12)2/h3-7H,8,13H2,1-2H3 |
InChI Key |
NIGWVKKWCBOHQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCC2=NC=CN2C |
Origin of Product |
United States |
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